![molecular formula C9H18ClNO B2738839 (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride CAS No. 2225146-74-5](/img/structure/B2738839.png)
(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2225146-74-5 . It has a molecular weight of 191.7 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride” and its InChI code is 1S/C9H17NO.ClH/c10-5-8-1-3-9(4-2-8)6-11-7-9;/h8H,1-7,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 191.7 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Structural Applications
A variety of research efforts have focused on the synthesis of spirocyclic compounds and exploring their structural and functional significance. The synthesis of 2-oxaspiro[3.5]nonane derivatives has been explored to understand their potential in various applications including the development of new pharmaceutical compounds, materials science, and as intermediates in organic synthesis.
Synthetic Methodologies : Studies have explored synthetic routes to access spirocyclic compounds, including (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride, showcasing their utility in creating complex molecular architectures. These methodologies are pivotal in the development of novel compounds with potential application in drug discovery and materials science (Santos et al., 2000).
Structural and Functional Insights : The crystal structure of spirocyclic compounds provides valuable insights into their potential interactions and functional applications. Studies have detailed the structural aspects of these compounds, aiding in the understanding of their reactivity and potential as scaffolds for further chemical modifications (Wang et al., 2011).
Biological Activity and Potential Therapeutic Applications
Research has also delved into the biological activity of spirocyclic compounds, including their potential as therapeutic agents. The unique spirocyclic framework of (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride and related derivatives opens up avenues for the development of novel drugs with improved efficacy and reduced side effects.
Antimicrobial Agents : Spiroheterocyclic compounds derived from (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride have been evaluated for their antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Al-Ahmadi & El-zohry, 1995).
Analgesic Effects : The evaluation of spirocyclic compounds for their analgesic effects highlights the potential of these molecules in pain management. Such research is critical for the development of new pain relief medications that could offer alternatives to current treatments, with potentially fewer side effects (Altarifi et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-8-1-3-9(4-2-8)6-11-7-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPMSITGTYMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)COC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


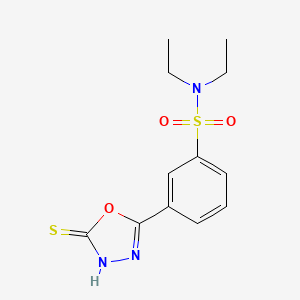
![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)
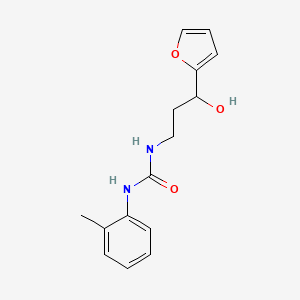
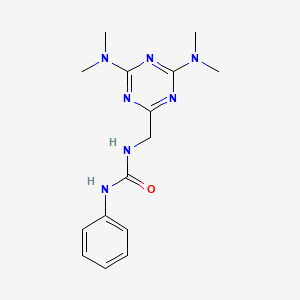
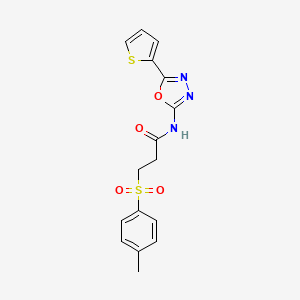
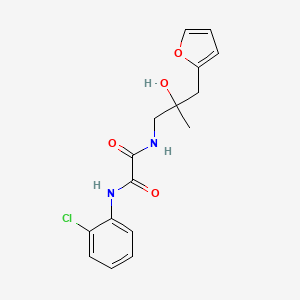




![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2738778.png)
